molecular formula C12H12F3NO B1509252 7-Methyl-8-(trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 872624-58-3

7-Methyl-8-(trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B1509252
CAS No.: 872624-58-3
M. Wt: 243.22 g/mol
InChI Key: RQSXYGCBBWGSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-8-(trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a useful research compound. Its molecular formula is C12H12F3NO and its molecular weight is 243.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

872624-58-3

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

7-methyl-8-(trifluoromethyl)-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C12H12F3NO/c1-7-5-8-10(6-9(7)12(13,14)15)16-4-2-3-11(8)17/h5-6,16H,2-4H2,1H3

InChI Key

RQSXYGCBBWGSBC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C(F)(F)F)NCCCC2=O

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)NCCCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat a degassed mixture of isopropyl 7-methyl-5-oxo-8-trifluoromethyl-2,3,4,5-tetrahydrobenzo[b]azepine-1-carboxylate (6.68 g, 20.28 mmol) and sodium chloride (37.5 g) in water (7 mL) and dimethyl sulfoxide (180 mL) at reflux under nitrogen for 5 h. Dilute the cooled mixture with water (500 mL) and extract with ethyl acetate (2×300 mL). Wash the combined organic extracts with brine (200 mL), dry over anhydrous sodium sulfate and filter. Remove the solvents under reduced pressure and purify the residue by column chromatography on silica gel, eluting with ethyl acetate/hexanes (1:4), to afford the title compound as a yellow solid (3.94 g, 80%). ESI MS m/z 242 (M−H)−.
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
80%

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